1-Propene, 3-bromo-1,1,2-trifluoro-

Descripción general

Descripción

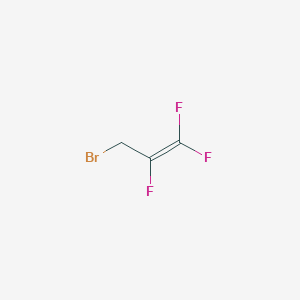

1-Propene, 3-bromo-1,1,2-trifluoro- is an organofluorine compound with the molecular formula C3H2BrF3. It is a halogenated alkene, characterized by the presence of bromine and fluorine atoms attached to a propene backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Propene, 3-bromo-1,1,2-trifluoro- can be synthesized through the addition of bromine to 3,3,3-trifluoropropene. The reaction typically involves the use of a brominating agent such as liquid bromine, and it is carried out under controlled conditions to ensure high yield and selectivity. The reaction is exothermic and requires careful temperature control .

Industrial Production Methods: In industrial settings, the production of 1-Propene, 3-bromo-1,1,2-trifluoro- involves the continuous addition of bromine to a stream of 3,3,3-trifluoropropene. The process is optimized for large-scale production, with considerations for safety, efficiency, and environmental impact. The use of catalysts and advanced reaction engineering techniques can further enhance the production efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 1-Propene, 3-bromo-1,1,2-trifluoro- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the propene moiety allows for addition reactions with various electrophiles and nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

Addition Reactions: Electrophiles such as hydrogen halides and halogens can add across the double bond. These reactions often require catalysts or specific reaction conditions to proceed efficiently.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Addition Products: Halogenated alkanes or other addition products based on the electrophile.

Oxidation and Reduction Products: Alcohols, ketones, or other oxidized/reduced forms of the compound

Aplicaciones Científicas De Investigación

1-Propene, 3-bromo-1,1,2-trifluoro- has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Materials Science: The compound is used in the production of fluoropolymers and other advanced materials with desirable properties such as chemical resistance and thermal stability.

Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds, particularly those requiring fluorine substitution for enhanced biological activity.

Industrial Applications: The compound is used in the manufacture of specialty chemicals, agrochemicals, and other industrial products .

Mecanismo De Acción

The mechanism of action of 1-Propene, 3-bromo-1,1,2-trifluoro- in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom and the double bond in the propene moiety are key reactive sites. The compound can act as an electrophile or a nucleophile depending on the reaction conditions. The presence of fluorine atoms influences the electronic properties of the molecule, affecting its reactivity and stability .

Comparación Con Compuestos Similares

2-Bromo-3,3,3-trifluoro-1-propene: Similar in structure but with the bromine atom at a different position.

3-Bromo-1,1,1-trifluoropropane: A saturated analogue with different reactivity.

1-Bromo-3,3,3-trifluoroacetone: A ketone with distinct chemical properties and applications .

Uniqueness: 1-Propene, 3-bromo-1,1,2-trifluoro- is unique due to its combination of a bromine atom and multiple fluorine atoms attached to a propene backbone. This structure imparts specific reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in both academic and industrial research .

Actividad Biológica

1-Propene, 3-bromo-1,1,2-trifluoro- is a fluorinated organic compound notable for its unique chemical structure and reactivity. This compound is synthesized primarily through the bromination of 3,3,3-trifluoropropene and has garnered attention for its potential applications in organic synthesis, medicinal chemistry, and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Propene, 3-bromo-1,1,2-trifluoro- is . Its structure features a propene backbone with a bromine atom and three fluorine atoms attached to it. This configuration imparts distinct electronic properties that influence its reactivity in biological systems.

The biological activity of 1-Propene, 3-bromo-1,1,2-trifluoro- is primarily attributed to its ability to participate in various chemical reactions:

- Electrophilic Reactions : The bromine atom can act as an electrophile, allowing the compound to engage in nucleophilic substitution reactions with biological nucleophiles such as amino acids and nucleotides.

- Addition Reactions : The double bond present in the propene moiety enables addition reactions with various biomolecules, potentially altering their structure and function.

The presence of fluorine atoms enhances lipophilicity and metabolic stability, making this compound a candidate for further research in drug development.

Toxicological Studies

Toxicological assessments indicate that 1-Propene, 3-bromo-1,1,2-trifluoro- exhibits significant toxicity. The LD50 (lethal dose for 50% of the population) for oral administration in rats is approximately 120 mg/kg . This level of toxicity necessitates careful handling and consideration in any potential applications.

Case Studies

A review of literature reveals several studies exploring the biological implications of fluorinated compounds similar to 1-Propene, 3-bromo-1,1,2-trifluoro-. Notably:

- Synthesis of Pharmaceutical Intermediates : Research has demonstrated the utility of this compound in synthesizing pharmaceutical intermediates that require fluorinated components for enhanced biological activity. For example, derivatives have been studied for their potential anti-cancer properties due to their ability to interact with cellular targets.

- Materials Science Applications : The compound's unique properties make it suitable for developing advanced materials with specific functionalities. Studies have shown that incorporating fluorinated compounds can improve chemical resistance and thermal stability in polymers .

Comparative Analysis

To understand the significance of 1-Propene, 3-bromo-1,1,2-trifluoro-, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 2-Bromo-3,3,3-trifluoro-1-propene | Similar brominated structure | Used in organic synthesis; less toxic |

| 3-Bromo-1,1,1-trifluoropropane | Saturated analogue | Known for applications in agrochemicals |

| Fluorinated Ketones | Contains carbonyl group | Explored for anti-cancer drug development |

Propiedades

IUPAC Name |

3-bromo-1,1,2-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c4-1-2(5)3(6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWJVJCWNDHBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442678 | |

| Record name | 1-Propene, 3-bromo-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178676-13-6 | |

| Record name | 1-Propene, 3-bromo-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.